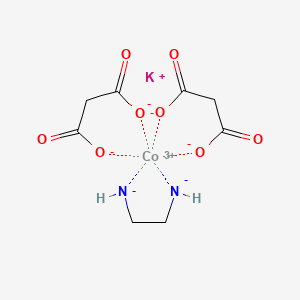
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and malonate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium typically involves the reaction of cobalt salts with ethylenediamine and malonic acid under controlled conditions. The process generally includes:
Dissolution of cobalt salts: Cobalt chloride or cobalt nitrate is dissolved in water.
Addition of ethylenediamine: Ethylenediamine is added to the solution, forming a cobalt-ethylenediamine complex.
Introduction of malonic acid: Malonic acid is then added to the mixture, leading to the formation of the bis(malonato) complex.
Precipitation and isolation: Potassium hydroxide is added to precipitate the final product, which is then filtered and purified.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with more rigorous control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated crystallization may be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium undergoes various chemical reactions, including:
Oxidation and reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution reactions: Ligands such as ethylenediamine and malonate can be replaced by other ligands under specific conditions.
Complexation reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines.
Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH carefully controlled.
Major Products
Oxidation: Formation of higher oxidation state cobalt complexes.
Reduction: Formation of lower oxidation state cobalt complexes.
Substitution: Formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzyme active sites.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as battery electrodes and supercapacitors.
Mecanismo De Acción
The mechanism by which Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium exerts its effects involves coordination chemistry principles. The cobalt center interacts with various substrates through coordination bonds, facilitating chemical transformations. The ethylenediamine and malonate ligands stabilize the cobalt center, allowing it to participate in redox and substitution reactions. Molecular targets include organic molecules and metal ions, with pathways involving electron transfer and ligand exchange.
Comparación Con Compuestos Similares
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A cobalt complex with three ethylenediamine ligands.
Bis(malonato)nickelate(II): A nickel complex with two malonate ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Uniqueness
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H10CoKN2O8-2 |
|---|---|
Peso molecular |
360.20 g/mol |
Nombre IUPAC |
potassium;2-azanidylethylazanide;cobalt(3+);propanedioate |
InChI |
InChI=1S/2C3H4O4.C2H6N2.Co.K/c2*4-2(5)1-3(6)7;3-1-2-4;;/h2*1H2,(H,4,5)(H,6,7);3-4H,1-2H2;;/q;;-2;+3;+1/p-4 |
Clave InChI |
CIWSCVYOIRLOBN-UHFFFAOYSA-J |
SMILES canónico |
C(C[NH-])[NH-].C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[K+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


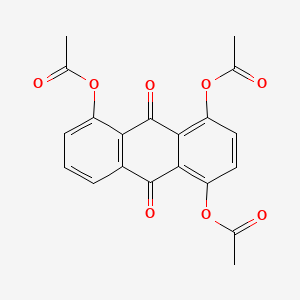
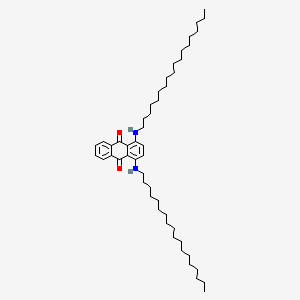
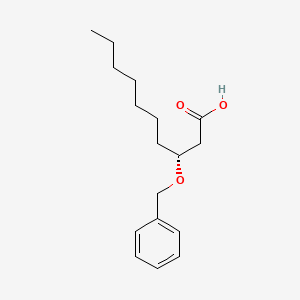
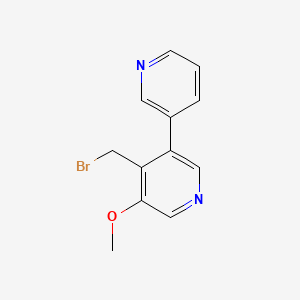

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
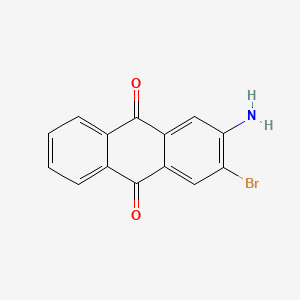
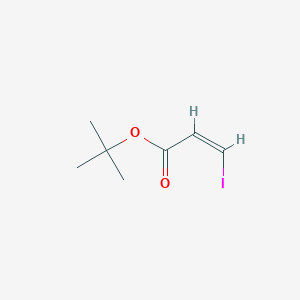
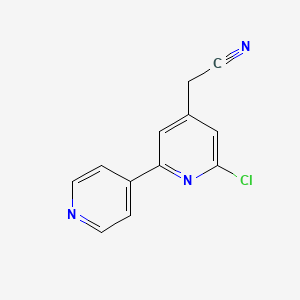

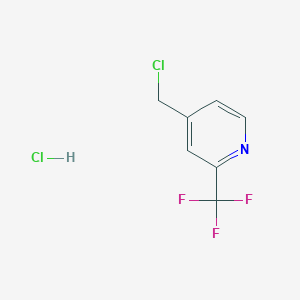

![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)

